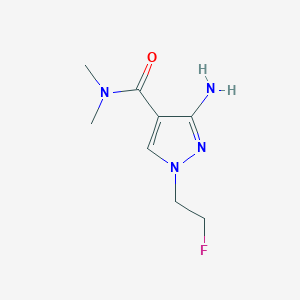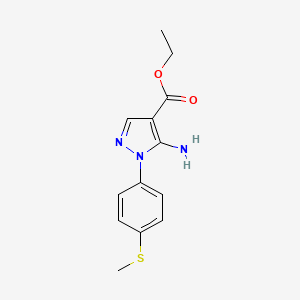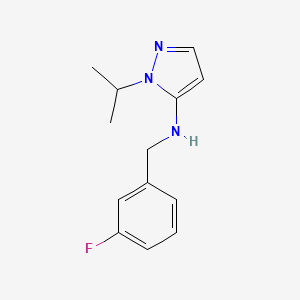![molecular formula C11H14FN3S B11735354 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11735354.png)
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(2-Fluorethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amin ist eine synthetische organische Verbindung, die einen Pyrazolring aufweist, der mit einer Fluorethylgruppe substituiert ist, und einen Thiophenring, der mit einer Methylamingruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von {[1-(2-Fluorethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amin umfasst in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren beginnt mit der Herstellung des Pyrazolrings, gefolgt von der Einführung der Fluorethylgruppe durch nukleophile Substitution. Der Thiophenring wird dann durch eine Kupplungsreaktion angehängt und schließlich wird die Methylamingruppe durch reduktive Aminierung eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und der Einsatz von Katalysatoren. Die Auswahl des Lösungsmittels und Reinigungstechniken wie Umkristallisation oder Chromatographie sind ebenfalls entscheidend für die großtechnische Produktion.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können den Pyrazolring oder die Fluorethylgruppe angreifen und möglicherweise zur Bildung von Dihydropyrazolderivaten führen.
Substitution: Die Fluorethylgruppe kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile Substitutionsreaktionen können Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid beinhalten.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Thiophenrings zu Thiophensulfoxid führen, während die Reduktion des Pyrazolrings Dihydropyrazolderivate liefern kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird {[1-(2-Fluorethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Seine strukturellen Merkmale deuten darauf hin, dass es mit verschiedenen biologischen Zielen interagieren könnte, was es zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht.
Medizin
In der Medizin könnte {[1-(2-Fluorethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amin auf sein therapeutisches Potenzial untersucht werden. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es zu einem vielseitigen Gerüst für die Entwicklung neuer Arzneimittel.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden. Seine einzigartige Kombination aus funktionellen Gruppen ermöglicht die Herstellung von Materialien mit maßgeschneiderten Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von {[1-(2-Fluorethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amin beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Fluorethylgruppe kann die Bindungsaffinität zu bestimmten Rezeptoren oder Enzymen erhöhen, während der Pyrazol- und Thiophenring zu seiner Gesamtstabilität und Reaktivität beitragen. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the creation of materials with tailored characteristics.
Wirkmechanismus
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the pyrazole and thiophene rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- {[1-(2-Chlorethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amin
- {[1-(2-Bromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amin
- {[1-(2-Iodethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amin
Einzigartigkeit
Was {[1-(2-Fluorethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amin von ähnlichen Verbindungen unterscheidet, ist das Vorhandensein der Fluorethylgruppe. Fluoratome können die elektronischen Eigenschaften eines Moleküls signifikant verändern, wodurch seine Reaktivität und Stabilität erhöht werden. Dies macht die Verbindung besonders wertvoll in Anwendungen, bei denen diese Eigenschaften erwünscht sind.
Eigenschaften
Molekularformel |
C11H14FN3S |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H14FN3S/c12-4-6-15-5-3-10(14-15)8-13-9-11-2-1-7-16-11/h1-3,5,7,13H,4,6,8-9H2 |
InChI-Schlüssel |
FILKSTKJJUKTMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CNCC2=NN(C=C2)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735271.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735276.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735282.png)



![2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11735301.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11735303.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735311.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11735326.png)

![1,5-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11735330.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735335.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11735336.png)
